molecular formula C₁₅H₁₉NO B1145928 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide CAS No. 909135-28-0

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide

Cat. No.: B1145928
CAS No.: 909135-28-0
M. Wt: 229.32
InChI Key:
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Description

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a bromide ion, which contributes to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide typically involves the quaternization of a bicyclic amine with a benzyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological membranes and proteins. The bromide ion plays a crucial role in facilitating these interactions. The bicyclic structure allows the compound to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as ion transport, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane chloride
  • 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide
  • 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane fluoride

Uniqueness

Compared to its analogs, 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide exhibits unique reactivity due to the presence of the bromide ion, which is a better leaving group in substitution reactions. This makes it more versatile in synthetic applications and enhances its efficacy in biological studies .

Properties

IUPAC Name

3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOFMIUINIVIEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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